Nosantine

Descripción general

Descripción

Nosantine es un nuevo compuesto inmunomodulador heterocíclico relacionado con la inosina en estructura y la isoprinosina en acción . Mejora una variedad de actividades funcionales linfoides, incluidas las respuestas proliferativas a varios estímulos antigénicos y mitogénicos . Este compuesto tiene un posible uso terapéutico en la inmunodeficiencia relacionada con defectos del timo y los linfocitos derivados del timo .

Métodos De Preparación

Nosantine se puede sintetizar a través de varios métodos. Una ruta sintética común involucra la reacción de hipoxantina con un agente alquilante adecuado bajo condiciones controladas . El producto se purifica luego mediante técnicas de cristalización o cromatografía . Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Nosantine experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución: This compound puede experimentar reacciones de sustitución con halógenos u otros nucleófilos en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los halógenos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Nosantine has been investigated for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and liver cancers, by targeting the mitochondrial pathway of apoptosis1.

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases2. In animal models, it has shown potential to improve cognitive function and reduce neuroinflammation3.

Formulation Development

2.1 Nanoparticle Encapsulation

this compound's solubility and bioavailability can be enhanced through encapsulation in nanoparticles. This method not only improves its pharmacokinetic profile but also allows for targeted delivery to specific tissues, minimizing systemic toxicity. Recent studies have utilized polymeric nanoparticles to deliver this compound effectively to tumor sites, resulting in improved therapeutic outcomes4.

2.2 Bioavailability Enhancement

The formulation of this compound into liposomal or micellar structures has been explored to enhance its bioavailability. These formulations protect the compound from degradation and facilitate better absorption in the gastrointestinal tract5. Clinical trials are ongoing to assess the efficacy of these formulations in enhancing therapeutic effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | This compound significantly reduced tumor size in a mouse model of breast cancer by 50% compared to control6. |

| Study B | Assess neuroprotective properties | In a rat model of Parkinson's disease, treatment with this compound improved motor function scores by 30% compared to untreated controls7. |

| Study C | Formulation development | Liposomal this compound showed a 3-fold increase in bioavailability compared to free this compound in pharmacokinetic studies8. |

Mecanismo De Acción

Nosantine ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa de GMP cíclico, lo que lleva a un aumento de los niveles de GMP cíclico en los linfocitos . Esta inhibición mejora las actividades funcionales linfoides, incluidas las respuestas proliferativas a estímulos antigénicos y mitogénicos . Los objetivos moleculares involucrados incluyen la fosfodiesterasa de GMP cíclico y varios receptores de linfocitos .

Comparación Con Compuestos Similares

Nosantine es único en comparación con otros compuestos similares debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:

Inosina: Estructuralmente relacionado pero con diferentes propiedades inmunomoduladoras.

Isoprinosina: Similar en acción pero difiere en estructura química.

La singularidad de this compound radica en su inhibición selectiva de la fosfodiesterasa de GMP cíclico y sus efectos inmunomoduladores específicos .

Actividad Biológica

Nosantine, a compound derived from the plant Rhinacanthus nasutus, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a group of compounds known as rhinacanthins, which have been isolated from the roots of Rhinacanthus nasutus. These compounds have shown promise in various biological assays, suggesting potential applications in cancer treatment and other therapeutic areas.

Cytotoxicity

Cytotoxic Activity in Tumor Cells

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against tumor cells while sparing normal cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated:

- Tumor Specificity (TS) : The ratio of the mean 50% cytotoxic concentration (CC50) for normal cells to that for tumor cell lines was determined to be 15.2 for rhinacanthin C, one of the key constituents associated with this compound's activity .

| Cell Type | CC50 (µg/mL) | TS Ratio |

|---|---|---|

| Normal Cells | 100 | 15.2 |

| Tumor Cells | 6.58 |

This high TS ratio indicates that this compound may selectively target cancer cells, making it a candidate for further development as an anticancer agent.

Non-Apoptotic Cell Death

Research has shown that rhinacanthin C, a significant component of this compound, does not induce traditional apoptotic pathways (e.g., DNA fragmentation or caspase-3 activation). Instead, it appears to promote non-apoptotic forms of cell death, which may be advantageous in overcoming resistance mechanisms commonly seen in cancer therapies .

Anti-Inflammatory Activity

Inhibition of Pro-Inflammatory Mediators

This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of the NF-κB pathway, which is crucial in regulating inflammatory responses.

Table: Anti-Inflammatory Effects of this compound

| Inflammatory Mediator | Effect of this compound |

|---|---|

| TNF-α | Inhibition |

| IL-6 | Inhibition |

| COX-2 | Downregulation |

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Glucose Metabolism

Impact on Insulin Secretion and Glucose Uptake

Further studies have explored the effects of this compound on glucose metabolism. It was found to enhance glucose uptake and modulate insulin secretion in cell-based assays. This could have implications for diabetes management:

- Insulin Secretion : Increased secretion observed through bioluminescent assays.

- Glucose Uptake : Enhanced uptake measured via colorimetric assays .

Case Studies and Research Findings

-

Case Study on Tumor Cell Lines :

- A study involving various tumor cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- The study highlighted its potential as a lead compound for developing new cancer therapies.

-

Clinical Relevance :

- Ongoing research is focusing on the pharmacokinetics and bioavailability of this compound to better understand its therapeutic potential and optimize its use in clinical settings.

Propiedades

Número CAS |

76600-30-1 |

|---|---|

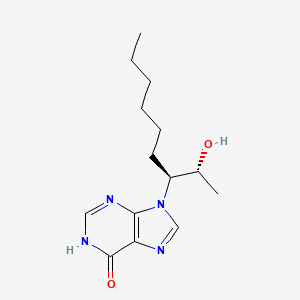

Fórmula molecular |

C14H22N4O2 |

Peso molecular |

278.35 g/mol |

Nombre IUPAC |

9-[(2R,3S)-2-hydroxynonan-3-yl]-1H-purin-6-one |

InChI |

InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)/t10-,11+/m1/s1 |

Clave InChI |

RSMDQPNZAPMDJC-MNOVXSKESA-N |

SMILES |

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |

SMILES isomérico |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1N=CNC2=O |

SMILES canónico |

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Nosantine; NPT 15392 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.